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Compound of Interest

1-methyl-1H-indazole-3-
Compound Name:
carbaldehyde

Cat. No.: B1314408

An in-depth analysis of the nuclear magnetic resonance (NMR) spectra of 1-methyl-1H-
indazole-3-carbaldehyde provides crucial insights into its molecular structure and electronic
environment. This technical guide offers a detailed examination of the *H and *3C NMR data for
this compound, intended for researchers, scientists, and professionals in the field of drug
development.

Spectroscopic Data

The structural elucidation of 1-methyl-1H-indazole-3-carbaldehyde is heavily reliant on the
interpretation of its *H and 13C NMR spectra. The chemical shifts (d) are reported in parts per
million (ppm) relative to a standard internal reference, and the coupling constants (J) are given
in Hertz (Hz).

'H NMR Spectral Data

The proton NMR spectrum reveals the disposition of hydrogen atoms within the molecule. The
data is summarized in the table below.
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Chemical Shift (8)

Coupling Constant

Proton Assignment Multiplicity
ppm (J) Hz

H-4 8.24 d 8.1
H-5 7.51 t 7.7
H-6 7.39 t 7.5
H-7 7.79 d 8.4
CHO 10.18 S

N-CHs 4.17 S

13C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment

Chemical Shift (d) ppm

C-3 143.5
C-3a 140.9
C-4 122.2
C-5 128.5
C-6 124.0
C-7 110.5
C-7a 121.8
CHO 186.2
N-CHs 35.5

Experimental Protocols

The NMR spectra were acquired using a standard protocol for the analysis of small organic

molecules.
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Sample Preparation: A sample of 1-methyl-1H-indazole-3-carbaldehyde was dissolved in a
deuterated solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds),
containing a small amount of tetramethylsilane (TMS) as an internal standard.

Instrumentation: The spectra were recorded on a Bruker Avance spectrometer, or an equivalent
instrument, operating at a frequency of 400 MHz for *H NMR and 100 MHz for 3C NMR.

Data Acquisition:

e 1H NMR: The spectrum was acquired using a standard pulse sequence. Key parameters
included a spectral width of approximately 16 ppm, a sufficient number of scans to ensure a
good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR: The spectrum was obtained with proton decoupling to simplify the spectrum to
single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) was used.

Structural Elucidation and Signal Assignment

The assignment of the NMR signals is based on established principles of chemical shifts, spin-
spin coupling, and comparison with related structures.

'H NMR Assignments

The downfield singlet at 10.18 ppm is characteristic of an aldehyde proton. The singlet at 4.17
ppm is assigned to the N-methyl group protons. The aromatic protons appear in the region of
7.39-8.24 ppm. The proton at the 4-position (H-4) is the most deshielded aromatic proton due
to the anisotropic effect of the adjacent aldehyde group and the pyrazole ring, appearing as a
doublet at 8.24 ppm. The proton at the 7-position (H-7) also appears as a doublet at 7.79 ppm.
The protons at the 5 and 6-positions (H-5 and H-6) appear as triplets, integrating to one proton
each.

13C NMR Assignments

The most downfield signal at 186.2 ppm is unequivocally assigned to the aldehydic carbonyl
carbon. The signal at 35.5 ppm corresponds to the N-methyl carbon. The aromatic and
heterocyclic carbons resonate in the 110-145 ppm range. The assignments are based on
theoretical calculations and comparison with the spectra of similar indazole derivatives.
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Visualization of Molecular Connectivity

The following diagram illustrates the key through-bond correlations observed in the NMR
spectra, which are fundamental to the structural assignment.

1H-13C HMBC Correlations for 1-methyl-1H-indazole-3-carbaldehyde
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carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314408#1h-nmr-and-13c-nmr-of-1-methyl-1h-
indazole-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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